Cas no 1932829-31-6 ((2S)-2-amino-4-cyclobutyl-butanoic acid)

(2S)-2-amino-4-cyclobutyl-butanoic acid is a chiral amino acid derivative featuring a cyclobutyl substituent. This compound exhibits notable stability and versatility, making it suitable for various synthetic applications. Its unique structural features contribute to its distinct reactivity profile, offering opportunities for innovative chemical transformations.
(2S)-2-amino-4-cyclobutyl-butanoic acid structure
1932829-31-6 structure
商品名:(2S)-2-amino-4-cyclobutyl-butanoic acid
CAS番号:1932829-31-6
MF:C8H15NO2
メガワット:157.210202455521
CID:5290262
PubChem ID:131227588

(2S)-2-amino-4-cyclobutyl-butanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-4-cyclobutylbutanoic acid
    • Cyclobutanebutanoic acid, α-amino-, (αS)-
    • (2S)-2-amino-4-cyclobutyl-butanoic acid
    • インチ: 1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
    • InChIKey: IHESYJFOPIMOGO-ZETCQYMHSA-N
    • ほほえんだ: C(O)(=O)[C@@H](N)CCC1CCC1

(2S)-2-amino-4-cyclobutyl-butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00989763-1g
(2S)-2-Amino-4-cyclobutylbutanoic acid
1932829-31-6 95%
1g
¥7441.0 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHW020-1G
(2S)-2-amino-4-cyclobutyl-butanoic acid
1932829-31-6 95%
1g
¥ 7,081.00 2023-04-14
Enamine
EN300-1300410-0.5g
(2S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6
0.5g
$3941.0 2023-06-06
Enamine
EN300-1300410-1000mg
(2S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6
1000mg
$4106.0 2023-09-30
Enamine
EN300-1300410-1.0g
(2S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6
1g
$4106.0 2023-06-06
Enamine
EN300-1300410-5000mg
(2S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6
5000mg
$11910.0 2023-09-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHW020-100mg
(2S)-2-amino-4-cyclobutyl-butanoic acid
1932829-31-6 95%
100mg
¥1775.0 2024-04-23
Aaron
AR01V45F-500mg
(S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6 97%
500mg
$941.00 2025-02-13
Aaron
AR01V45F-250mg
(S)-2-amino-4-cyclobutylbutanoic acid
1932829-31-6 97%
250mg
$630.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHW020-1g
(2S)-2-amino-4-cyclobutyl-butanoic acid
1932829-31-6 95%
1g
¥7082.0 2024-04-23

(2S)-2-amino-4-cyclobutyl-butanoic acid 関連文献

(2S)-2-amino-4-cyclobutyl-butanoic acidに関する追加情報

Introduction to (2S)-2-amino-4-cyclobutyl-butanoic acid (CAS No. 1932829-31-6)

(2S)-2-amino-4-cyclobutyl-butanoic acid (CAS No. 1932829-31-6) is a synthetic amino acid that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound belongs to the class of α-amino acids, characterized by an amino group and a carboxylic acid group attached to a central carbon atom. The presence of a cyclobutyl group in its structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

The chemical structure of (2S)-2-amino-4-cyclobutyl-butanoic acid is defined by its chiral center at the α-carbon, which is crucial for its biological activity. The cyclobutyl moiety adds a level of complexity and rigidity to the molecule, influencing its conformational flexibility and interactions with biological targets. This structural feature has been explored in the design of novel drugs and peptides, where the cyclobutyl group can enhance the stability and bioavailability of the compounds.

Recent studies have highlighted the potential of (2S)-2-amino-4-cyclobutyl-butanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that the cyclobutyl group plays a critical role in modulating the interaction with key inflammatory mediators, leading to reduced inflammation and tissue damage.

In addition to its anti-inflammatory effects, (2S)-2-amino-4-cyclobutyl-butanoic acid has shown potential as an antimicrobial agent. A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of the compound allows it to disrupt bacterial cell membranes, leading to cell death. This property makes it a valuable lead compound for the development of new antibiotics to combat drug-resistant bacterial infections.

The pharmacokinetic properties of (2S)-2-amino-4-cyclobutyl-butanoic acid have also been extensively studied. Research conducted by a team at the University of California, San Francisco, revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and has a high bioavailability, which is essential for its therapeutic efficacy. Furthermore, the compound exhibits low toxicity and minimal side effects in preclinical studies, making it a safe candidate for further clinical development.

In the field of materials science, (2S)-2-amino-4-cyclobutyl-butanoic acid has been explored for its potential use in the synthesis of advanced materials with unique properties. A study published in Advanced Materials demonstrated that this compound can be used as a building block for self-assembling peptides that form nanostructures with high stability and tunable properties. These nanostructures have applications in drug delivery systems, tissue engineering, and sensors.

The synthetic route for producing (2S)-2-amino-4-cyclobutyl-butanoic acid has been optimized to ensure high yield and purity. One common method involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. This approach ensures that the desired enantiomer is produced with high stereoselectivity, which is crucial for its biological activity. The cyclobutyl group can be introduced through various synthetic strategies, including ring-closing metathesis (RCM) or cycloaddition reactions.

The safety profile of (2S)-2-amino-4-cyclobutyl-butanoic acid has been extensively evaluated in both in vitro and in vivo studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity (NCE), ongoing safety monitoring is essential during clinical trials to ensure patient safety.

In conclusion, (2S)-2-amino-4-cyclobutyl-butanoic acid (CAS No. 1932829-31-6) is a versatile compound with promising applications in pharmaceuticals, biotechnology, and materials science. Its unique structural features, including the cyclobutyl group and chiral center, contribute to its biological activity and potential therapeutic benefits. Ongoing research continues to uncover new applications for this compound, making it an exciting area of study for scientists and researchers worldwide.

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